4-Nitrophenyl-2-acetamido-2-desoxy-3,6-di-O-benzoyl-β-D-galactopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

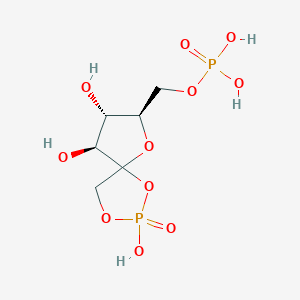

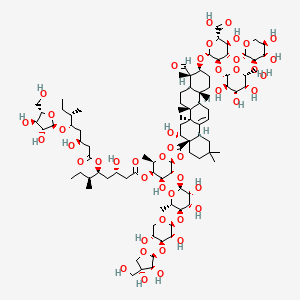

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside, also known as NPGalNAc, is a chemical compound that is widely used in scientific research. It is a synthetic substrate that is commonly used to measure the activity of enzymes that are involved in glycosylation processes.

Wissenschaftliche Forschungsanwendungen

Chemo-enzymatische Produktion

Diese Verbindung wird bei der chemo-enzymatischen Produktion von 4-Nitrophenyl-2-acetamido-2-desoxy-α-D-galactopyranosid (4NP-α-GalNAc) verwendet. Das α-Anomer wird durch chemische Synthese eines anomeren Gemisches hergestellt, gefolgt von der selektiven Entfernung des β-Anomers durch spezifische enzymatische Hydrolyse {svg_1}.

Diagnostische Werkzeuge in der klinischen Mikrobiologie

Glycoside, wie z. B. 4-Nitrophenyl-2-acetamido-2-desoxy-3,6-di-O-benzoyl-β-D-galactopyranosid, werden häufig als effektive diagnostische Werkzeuge in der klinischen Mikrobiologie eingesetzt {svg_2}.

Testen von hydrolytischen Enzymen

Synthetische Glycoside mit chromogenen oder fluorogenen Gruppen werden häufig als Substrate für die Testung von hydrolytischen Enzymen verwendet {svg_3}.

Proteomikforschung

Diese Verbindung wird in der Proteomikforschung verwendet, bei der es sich um die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, handelt {svg_4}.

Arzneimittelforschung und -entwicklung

This compound spielt eine wichtige Rolle in der Forschung und Entwicklung von Medikamenten, die auf mikrobielle Infektionen und entzündliche Erkrankungen abzielen {svg_5}.

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is often used as a substrate to study the activity of these enzymes. When hydrolyzed by glycosidases, it releases 4-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool for enzyme assays and kinetic studies .

Cellular Effects

The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside on various cell types and cellular processes are primarily related to its role as a glycosidase substrate. In cells expressing glycosidase enzymes, the compound can be hydrolyzed, leading to the release of 4-nitrophenol. This hydrolysis can influence cellular metabolism and signaling pathways by altering the availability of carbohydrates and their derivatives . Additionally, the compound’s interaction with glycosidases can affect gene expression related to carbohydrate metabolism and enzyme regulation.

Molecular Mechanism

At the molecular level, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside exerts its effects through its interaction with glycosidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction involves the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and the corresponding carbohydrate derivative . The binding interactions and hydrolysis mechanism are crucial for understanding the enzyme’s specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the hydrolysis of the compound by glycosidases can be monitored over time to assess enzyme activity and stability . Long-term effects on cellular function can be observed in in vivo studies, where the compound’s impact on carbohydrate metabolism and enzyme regulation can be studied over extended periods.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside in animal models vary with different dosages. At low doses, the compound can be used to study enzyme activity without causing significant adverse effects. At high doses, it may exhibit toxic effects due to the accumulation of 4-nitrophenol, which can interfere with cellular processes and cause oxidative stress . Threshold effects and toxicities should be carefully monitored in animal studies to determine safe and effective dosage ranges.

Metabolic Pathways

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with glycosidase enzymes, which hydrolyze the glycosidic bond to release 4-nitrophenol and the corresponding carbohydrate derivative . This reaction can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound can be taken up by cells expressing specific glycosidase enzymes, where it undergoes hydrolysis . Its distribution within tissues can be influenced by factors such as enzyme expression levels and tissue-specific transport mechanisms.

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is primarily determined by its interaction with glycosidase enzymes. The compound is typically localized to cellular compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of the enzymes can direct the compound to specific subcellular locations, influencing its activity and function.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLFNAQJLVCQA-ZJNQJMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)